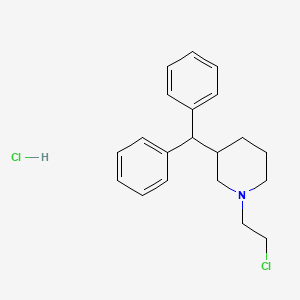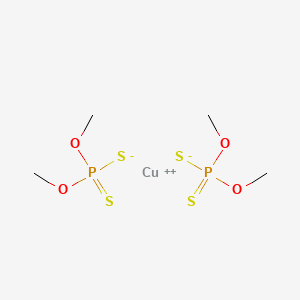
Bis(dimethyl dithiophosphato)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dimethyl dithiophosphato)copper is a coordination compound that features copper(I) ions coordinated with dimethyl dithiophosphate ligands. This compound is part of a broader class of thiophosphorus compounds, which are known for their applications in various industrial and scientific fields, particularly in flotation processes for metal ores .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(dimethyl dithiophosphato)copper typically involves the reaction of copper(I) salts with dimethyl dithiophosphate ligands. A common method includes dissolving copper(I) chloride in an appropriate solvent, followed by the addition of dimethyl dithiophosphate under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and recrystallization to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(dimethyl dithiophosphato)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(I) under specific conditions.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other thiophosphates or phosphines.
Major Products:
Oxidation: Copper(II) dimethyl dithiophosphate.
Reduction: Copper(I) dimethyl dithiophosphate.
Substitution: Various copper(I) or copper(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(dimethyl dithiophosphato)copper has several applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the flotation processes for the beneficiation of metal ores, particularly in the extraction of copper, gold, and other precious metals
Wirkmechanismus
The mechanism by which bis(dimethyl dithiophosphato)copper exerts its effects involves the coordination of the copper(I) ion with the sulfur atoms of the dimethyl dithiophosphate ligands. This coordination enhances the compound’s stability and reactivity. The molecular targets and pathways involved include interactions with metal surfaces and biological molecules, leading to various chemical and biological effects .
Vergleich Mit ähnlichen Verbindungen
- Bis(diethyl dithiophosphato)copper
- Bis(diphenyl dithiophosphato)copper
- Copper(II) acetylacetonate
- Copper(II) bis(3,5-heptanedionato)
Comparison: Bis(dimethyl dithiophosphato)copper is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to bis(diethyl dithiophosphato)copper and bis(diphenyl dithiophosphato)copper, the dimethyl variant offers different solubility and reactivity profiles. Additionally, compared to copper(II) acetylacetonate and copper(II) bis(3,5-heptanedionato), this compound exhibits unique coordination chemistry and applications in flotation processes .
Eigenschaften
CAS-Nummer |
28867-26-7 |
|---|---|
Molekularformel |
C4H12CuO4P2S4 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
copper;dimethoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C2H7O2PS2.Cu/c2*1-3-5(6,7)4-2;/h2*1-2H3,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
VGLRSDJWIRZUJJ-UHFFFAOYSA-L |
Kanonische SMILES |
COP(=S)(OC)[S-].COP(=S)(OC)[S-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



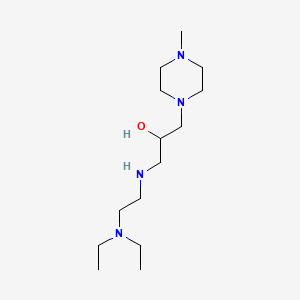
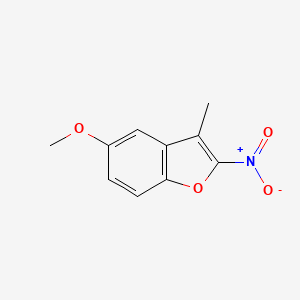

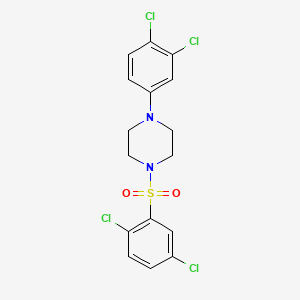


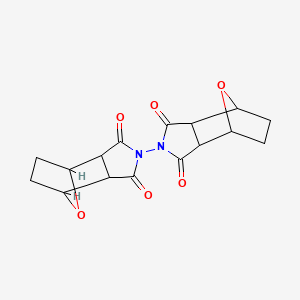
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)


